molecular formula C25H23N3O3 B299443 N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

カタログ番号 B299443
分子量: 413.5 g/mol
InChIキー: OUMALKZJXAYAGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide, also known as CEM-102, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of oxazolidinone antibiotics and has a unique chemical structure that distinguishes it from other antibiotics.

作用機序

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It binds to a different site on the ribosome than other antibiotics, which makes it effective against bacteria that are resistant to other antibiotics. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has a bacteriostatic effect, which means that it inhibits bacterial growth but does not kill the bacteria.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been shown to have low toxicity and good tolerability in preclinical studies. It is metabolized in the liver and excreted in the urine. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its potent antibacterial activity against resistant bacterial strains. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its high cost of production, which may limit its availability for clinical use.

将来の方向性

There are several future directions for research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. One area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide for the treatment of tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis in preclinical studies. Another area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide in combination with other antibiotics for the treatment of bacterial infections. Finally, further research is needed to optimize the synthesis method of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide to reduce its cost of production and increase its availability for clinical use.
Conclusion:
In conclusion, N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is a promising antibacterial agent with potent activity against resistant bacterial strains. It has a unique chemical structure and mechanism of action that make it effective against bacteria that are resistant to other antibiotics. While there are limitations to its use, further research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has the potential to lead to new treatments for bacterial infections.

合成法

The synthesis of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 2-bromo-2-ethyl-6-methylaniline to form an intermediate compound. The intermediate compound is then reacted with 2-(2-oxoethoxy)benzoyl chloride to form N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. The synthesis method has been optimized to yield high purity and high yield of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide.

科学的研究の応用

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been extensively studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has been shown to have potent activity against these bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.12-1 μg/mL. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to be effective in animal models of bacterial infections, including skin and soft tissue infections, pneumonia, and sepsis.

特性

製品名

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

分子式

C25H23N3O3

分子量

413.5 g/mol

IUPAC名

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C25H23N3O3/c1-3-19-8-6-7-17(2)24(19)28-23(29)16-31-22-10-5-4-9-21(22)25(30)27-20-13-11-18(15-26)12-14-20/h4-14H,3,16H2,1-2H3,(H,27,30)(H,28,29)

InChIキー

OUMALKZJXAYAGD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C

正規SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。